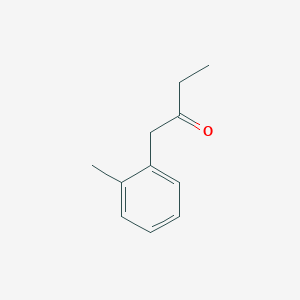

1-(2-Methylphenyl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylphenyl)butan-2-one, also known by its chemical formula C11H14O, is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a butan-2-one backbone with a 2-methylphenyl group attached to the first carbon atom. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation method but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.

Major Products:

Oxidation: 2-Methylbenzoic acid.

Reduction: 1-(2-Methylphenyl)butan-2-ol.

Substitution: 2-Methyl-4-nitrophenylbutan-2-one (nitration product).

Aplicaciones Científicas De Investigación

1-(2-Methylphenyl)butan-2-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylphenyl)butan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in oxidation reactions, it is converted to carboxylic acids via the formation of intermediate alcohols and aldehydes. The molecular targets and pathways involved are specific to the type of reaction and the conditions employed.

Comparación Con Compuestos Similares

1-(2-Methylphenyl)butan-2-one can be compared with other aromatic ketones such as:

Acetophenone (C8H8O): Similar in structure but lacks the butyl side chain.

Benzophenone (C13H10O): Contains two phenyl groups instead of a methylphenyl and butanone group.

Propiophenone (C9H10O): Has a propyl side chain instead of a butyl side chain.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other aromatic ketones. Its methyl group on the phenyl ring and butanone backbone make it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in the field of organic chemistry, with significant applications in research and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and pharmaceuticals

Actividad Biológica

1-(2-Methylphenyl)butan-2-one, also known as 2-methyl-1-(2-methylphenyl)butan-2-one or by its CAS number 26667-68-5, is an organic compound characterized by its unique structure that includes a butanone backbone and a 2-methylphenyl group. This compound exhibits a pale yellow liquid form with a pleasant odor, and its biological activity is currently under investigation. Preliminary studies suggest potential interactions with various biological systems, including enzyme and receptor modulation.

The molecular formula of this compound is C₁₁H₁₄O. Its structure allows for specific interactions in biological systems, which may contribute to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 174.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Odor | Sweet, pleasant |

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. These interactions could influence various physiological processes, although detailed mechanisms remain to be fully elucidated.

Receptor Modulation

Preliminary findings suggest that this compound may affect certain receptors, potentially leading to changes in neurotransmitter release and modulation of neuronal activity. The exact receptors involved and the nature of these interactions require further exploration.

Study Overview

A recent study examined the effects of this compound on cultured neuronal cells. The researchers focused on its ability to modulate dopamine and norepinephrine levels, given the structural similarities to other psychoactive compounds.

Key Findings:

- Dopamine Uptake Inhibition: The compound showed moderate inhibition of dopamine uptake in vitro, suggesting potential dopaminergic activity.

- Neuroprotective Effects: In cell viability assays, treatment with this compound resulted in reduced oxidative stress markers, indicating possible neuroprotective properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(4-Methylphenyl)butan-2-one | C₁₁H₁₄O | Similar ketone structure; different aromatic substitution |

| 4-(2-Methylphenyl)butan-2-ol | C₁₁H₁₈O | Alcohol derivative; important for reduction studies |

| Pyrovalerone (1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | C₁₃H₁₉N | Potent inhibitor of dopamine transporter |

Future Directions

Further research is essential to clarify the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic potential.

- Mechanistic Studies: To identify specific receptor interactions and downstream effects on signaling pathways.

- Toxicological Assessments: To evaluate safety profiles before considering clinical applications.

Propiedades

IUPAC Name |

1-(2-methylphenyl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQOVCNBAMBWFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595276 |

Source

|

| Record name | 1-(2-Methylphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26667-68-5 |

Source

|

| Record name | 1-(2-Methylphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.